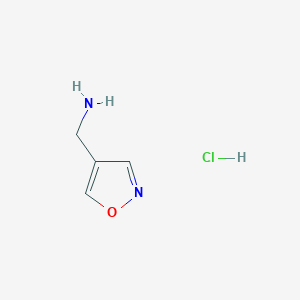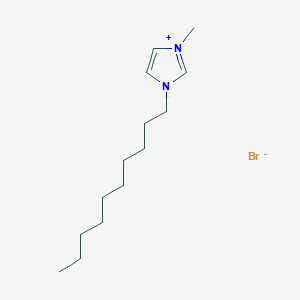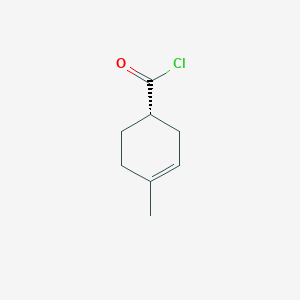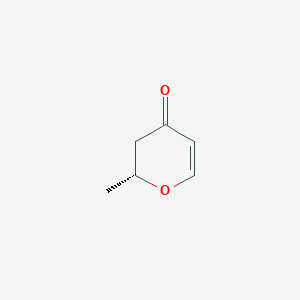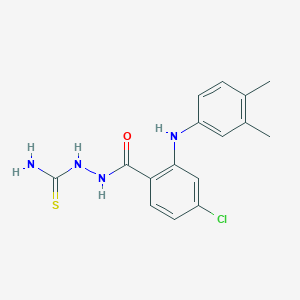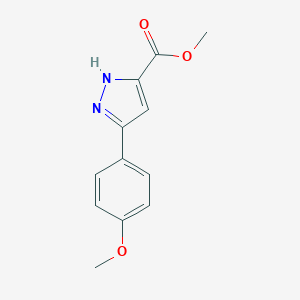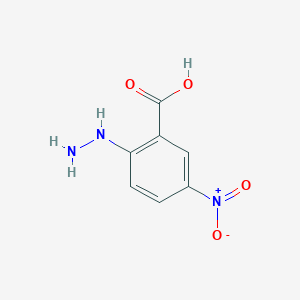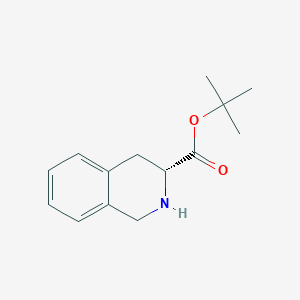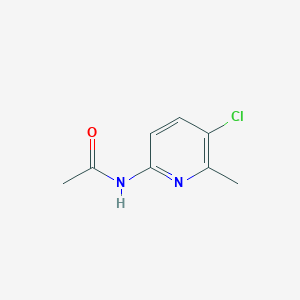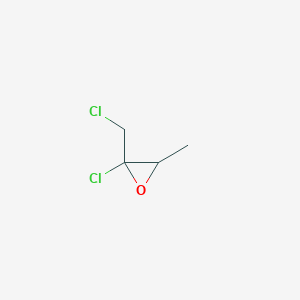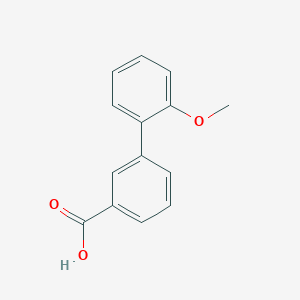
1-Benzylindole-4-carbaldehyde
Vue d'ensemble
Description
1-Benzylindole-4-carbaldehyde is a chemical compound that belongs to the class of indole derivatives. It is widely used in scientific research for its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 1-Benzylindole-4-carbaldehyde is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins involved in various cellular processes. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Effets Biochimiques Et Physiologiques
1-Benzylindole-4-carbaldehyde has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. Moreover, it has been shown to have neuroprotective and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Benzylindole-4-carbaldehyde in lab experiments is its versatility. It can be easily modified to generate various derivatives with different properties. Moreover, it is relatively easy to synthesize and purify. However, one of the main limitations of using 1-Benzylindole-4-carbaldehyde is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols.
Orientations Futures
There are several future directions for the research on 1-Benzylindole-4-carbaldehyde. One of the main areas of interest is the development of new derivatives with enhanced properties. For example, there is a growing interest in developing indole derivatives with anticancer activity. Moreover, there is a need for further studies to elucidate the mechanism of action of this compound and its derivatives. Additionally, there is a need to explore the potential applications of 1-Benzylindole-4-carbaldehyde in other fields, such as materials science and environmental science.
Conclusion:
In conclusion, 1-Benzylindole-4-carbaldehyde is a versatile and promising compound that has a wide range of scientific research applications. Its unique properties and potential applications make it an attractive building block for the synthesis of various derivatives. However, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields.
Applications De Recherche Scientifique
1-Benzylindole-4-carbaldehyde has a wide range of scientific research applications. It is commonly used as a building block for the synthesis of various indole derivatives. It can also be used as a fluorescent probe for the detection of metal ions. Moreover, it has been reported to exhibit antitumor, antimicrobial, and anti-inflammatory activities.
Propriétés
Numéro CAS |
192993-85-4 |
|---|---|
Nom du produit |
1-Benzylindole-4-carbaldehyde |
Formule moléculaire |
C16H13NO |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
1-benzylindole-4-carbaldehyde |
InChI |
InChI=1S/C16H13NO/c18-12-14-7-4-8-16-15(14)9-10-17(16)11-13-5-2-1-3-6-13/h1-10,12H,11H2 |
Clé InChI |
FFOSGPUYOBZKIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C=CC3=C(C=CC=C32)C=O |
SMILES canonique |
C1=CC=C(C=C1)CN2C=CC3=C(C=CC=C32)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

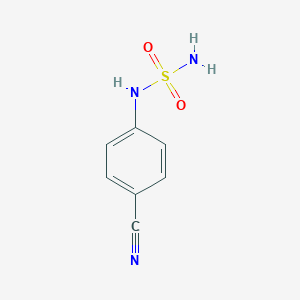
![Cyclopentyl[4-(methylsulfanyl)phenyl]methanone](/img/structure/B61549.png)
